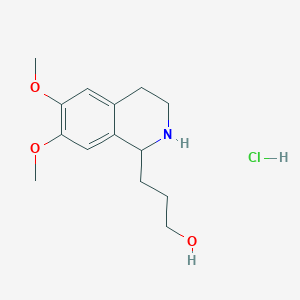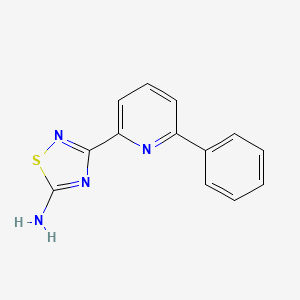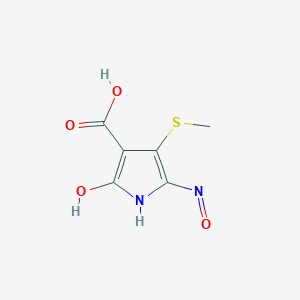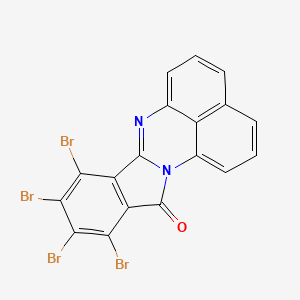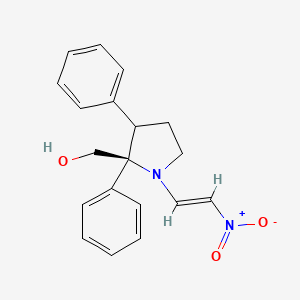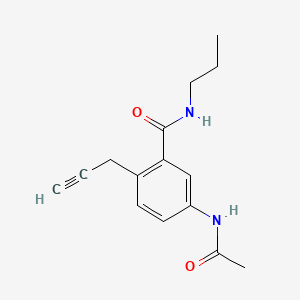
Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the coupling of tryptamine with various reagents to introduce different functional groups .
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds, which have significant biological and chemical importance .
科学研究应用
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. This compound can act as an agonist or antagonist, depending on the specific receptor and biological context .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptamine: A biogenic amine with significant roles in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.
Uniqueness
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
属性
CAS 编号 |
73816-49-6 |
|---|---|
分子式 |
C12H17ClN2S |
分子量 |
256.80 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C12H16N2S.ClH/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12;/h1-4,9,13-15H,5-8H2;1H |
InChI 键 |
LTWCPTNOVUQLLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CCS.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


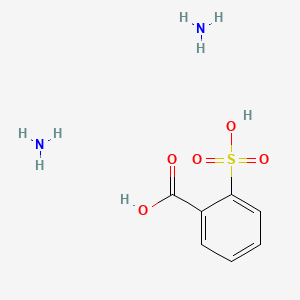
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
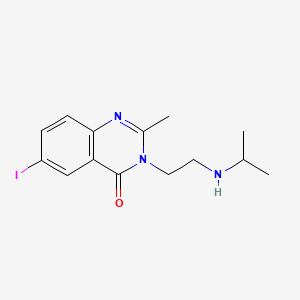
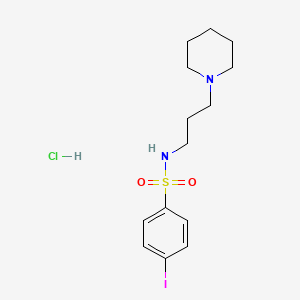
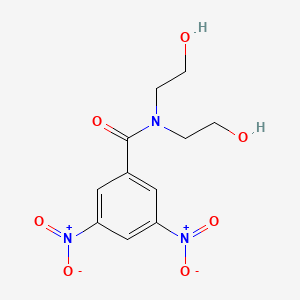
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
